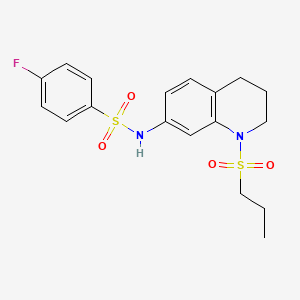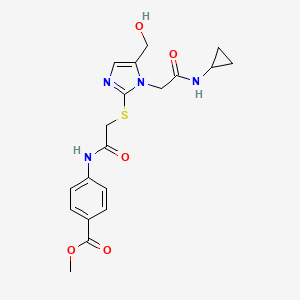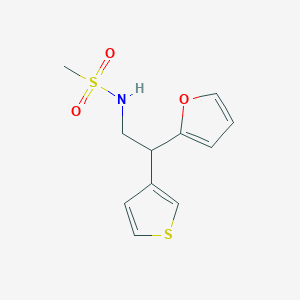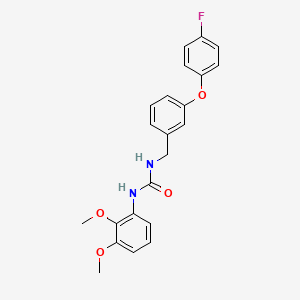
4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-fluoro-N-arylsulfonamides are a class of fluorinating reagents suitable for radical fluorination under mild conditions . They have been used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of N-fluoro-N-arylsulfonamides generally consists of a sulfonamide group (SO2NH2) attached to an aromatic ring, with a fluorine atom also attached to the aromatic ring .
Chemical Reactions Analysis
N-fluoro-N-arylsulfonamides are used as fluorinating agents in radical fluorination reactions . They can participate in various chemical reactions to introduce a fluorine atom into organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-fluoro-N-arylsulfonamides can vary depending on the specific compound. For example, 4-Fluoro-N-phenylbenzenesulfonamide has a molecular weight of 251.28 g/mol and a topological polar surface area of 54.6 Ų .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Sulfonamides, which include the compound , are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . The sulfonamide group is resistant to hydrolysis while being transition-state mimetics of the peptide bond, which has endeared them to medicinal chemists over the years .
Organic Synthesis
The sulfonamide motif has various applications in organic synthesis . It can serve as an activating group, protecting group, leaving group, and as a molecular scaffold . This versatility makes it a valuable tool in the synthesis of a wide range of organic compounds .
Radiopharmaceutical Chemistry
The compound can be used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry . This technique is reliable, robust, and efficient for radiolabeling these biopolymers with the short-lived positron emitter 18F .
Bioconjugation
The compound can be used in bioconjugation, a process that involves joining two biomolecules together . This is particularly useful in the development of drugs and in the study of biological systems .
Labeling of Biopolymers
The compound can be used to label a variety of biopolymers, including peptides, proteins, and oligonucleotides . This is important in many areas of research, including drug development and molecular biology .
Lithium-Ion Batteries
Sulfonamides, including the compound , have been studied for their potential use in lithium-ion batteries . They can contribute to the formation of a solid electrolyte interphase, which is crucial for the performance of these batteries .
Mecanismo De Acción
Direcciones Futuras
The use of N-fluoro-N-arylsulfonamides as fluorinating agents in radical fluorination reactions is a promising area of research in organic chemistry . Future research may focus on developing new synthetic methods using these reagents, as well as exploring their potential applications in the synthesis of fluorinated organic compounds .
Propiedades
IUPAC Name |
4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-5-8-16(13-18(14)21)20-27(24,25)17-9-6-15(19)7-10-17/h5-10,13,20H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHSMPOWCKDANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)





![5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol](/img/structure/B2913873.png)


